molecular formula C17H15NO2 B13113715 (E)-3-(2-Ethoxybenzylidene)indolin-2-one

(E)-3-(2-Ethoxybenzylidene)indolin-2-one

Cat. No.: B13113715
M. Wt: 265.31 g/mol
InChI Key: MEZFKCPUSMBMAY-SDNWHVSQSA-N
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Description

(E)-3-(2-Ethoxybenzylidene)indolin-2-one is an organic compound that belongs to the class of indolin-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Ethoxybenzylidene)indolin-2-one typically involves the condensation of 2-ethoxybenzaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Ethoxybenzylidene)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an indolin-2-one oxide, while reduction could produce a dihydroindolin-2-one derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which (E)-3-(2-Ethoxybenzylidene)indolin-2-one exerts its effects is not well-documented. similar compounds often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Methoxybenzylidene)indolin-2-one
  • (E)-3-(2-Hydroxybenzylidene)indolin-2-one
  • (E)-3-(2-Chlorobenzylidene)indolin-2-one

Uniqueness

(E)-3-(2-Ethoxybenzylidene)indolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, hydroxy, or chloro groups.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(3E)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11+

InChI Key

MEZFKCPUSMBMAY-SDNWHVSQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C3=CC=CC=C3NC2=O

Canonical SMILES

CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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